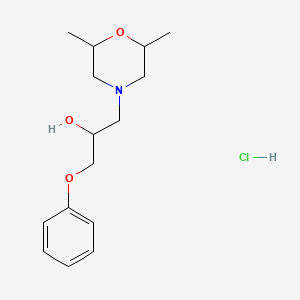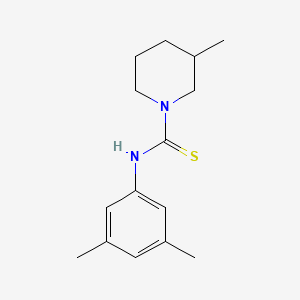
1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride
Vue d'ensemble
Description
1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat hypertension, angina, and arrhythmias. In addition to its clinical applications, propranolol has also been widely studied for its potential use in scientific research.
Applications De Recherche Scientifique
Propranolol has been widely studied for its potential use in scientific research, particularly in the fields of neuroscience and psychology. One of the most well-known applications of 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in research is its use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound can reduce the emotional intensity of traumatic memories, making it a potential treatment option for individuals with PTSD.
In addition to its use in PTSD research, this compound has also been studied for its potential use in the treatment of anxiety disorders, addiction, and even cancer. For example, studies have shown that this compound can reduce the symptoms of social anxiety disorder by blocking the effects of adrenaline in the body. Other studies have suggested that this compound may be effective in reducing drug cravings and withdrawal symptoms in individuals with addiction.
Mécanisme D'action
Propranolol works by blocking the effects of adrenaline and other stress hormones in the body. Specifically, it blocks the beta-adrenergic receptors in the sympathetic nervous system, which are responsible for the body's "fight or flight" response. By blocking these receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can reduce the physical symptoms of anxiety and stress, such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects on the body. In addition to its ability to block the beta-adrenergic receptors, this compound also has anti-inflammatory properties and can reduce the production of cytokines in the body. This makes it a potential treatment option for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered safe and well-tolerated. In addition, this compound is readily available and relatively inexpensive, making it an attractive option for researchers on a budget.
However, there are also some limitations to using this compound in lab experiments. For example, this compound has a short half-life and may need to be administered multiple times throughout an experiment to maintain its effects. In addition, this compound can have off-target effects on other receptors in the body, which can complicate interpretation of results.
Orientations Futures
There are a number of potential future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride. One area of interest is the use of this compound in the treatment of cancer. Studies have shown that this compound can inhibit the growth and spread of certain types of cancer cells, and there is growing interest in exploring its potential as a cancer treatment.
Another area of interest is the use of this compound in the treatment of addiction. While early studies have shown promising results, more research is needed to fully understand the potential of this compound as an addiction treatment.
Overall, this compound is a versatile and widely studied compound with a range of potential applications in scientific research. While there are some limitations to its use, its well-established safety profile and relatively low cost make it an attractive option for researchers in a variety of fields.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-12-8-16(9-13(2)19-12)10-14(17)11-18-15-6-4-3-5-7-15;/h3-7,12-14,17H,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXALASLPLBPEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-benzodioxol-5-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B4085105.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4085112.png)
![3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B4085120.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4085127.png)
![N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4085135.png)

![5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid](/img/structure/B4085146.png)
![4-(3-chloro-4-fluorophenyl)-3-[(difluoromethyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4085154.png)
![4-{3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-1(2H)-phthalazinone](/img/structure/B4085159.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4085164.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4085183.png)

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4085203.png)
